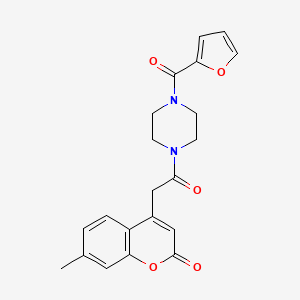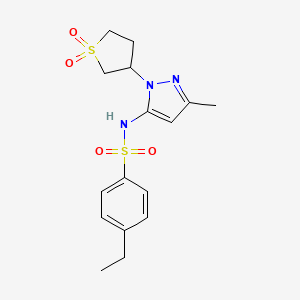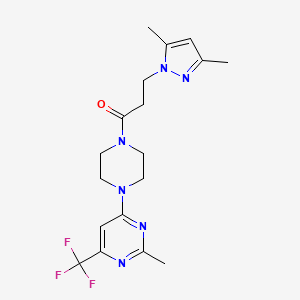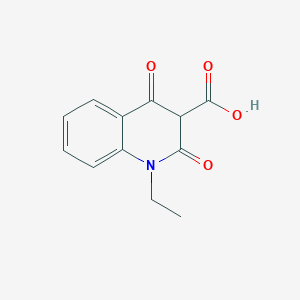![molecular formula C14H13N3O2 B2491180 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione CAS No. 129854-24-6](/img/structure/B2491180.png)
2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione" is a functionalized heterocyclic compound that has been studied for its unique chemical and physical properties. Its synthesis and applications have garnered interest in the field of organic chemistry due to its potential utility in various synthetic pathways and material science applications.
Synthesis Analysis
The synthesis of derivatives similar to "this compound" involves catalyzed reactions that allow for the formation of highly functionalized compounds. For instance, the Rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles and 2-(1H-pyrazol-1-yl)-1H-indole with maleimides leads to the formation of compounds with significant structural complexity and functional group diversity (Shinde et al., 2021).
Molecular Structure Analysis
The molecular structure and packing of related compounds can be stabilized by intramolecular hydrogen-bonding and π-interactions, which are crucial for determining the compound's reactivity and physical properties. An example is N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, showcasing the importance of these interactions in stabilizing the molecular structure (Wang et al., 2008).
Chemical Reactions and Properties
Compounds in this class participate in various chemical reactions, offering a pathway to synthesize novel heterocyclic compounds. The palladium-catalyzed one-step synthesis of isoindole-1,3-diones from o-halobenzoates and primary amines illustrates the versatility of these compounds in organic synthesis (Worlikar & Larock, 2008).
Physical Properties Analysis
The physical properties, such as photophysical characteristics, of related compounds reveal significant absorption and emission values with large red-shifts, indicating their potential in material science applications, especially in photovoltaic cells and organic light-emitting diodes (Shinde et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity :
- Ahmed, Sharma, Nagda, Salvi, & Talesara (2006) studied the synthesis of alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes and their antibacterial activity. They found that these compounds, including 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione derivatives, showed promising antibacterial properties against various bacterial strains (Ahmed et al., 2006).
Chemical Synthesis and Photophysical Properties :
- Shinde, Rangan, Kumar, & Kumar (2021) described a Rhodium(III)-catalyzed annulation and spirocyclization of similar compounds, showing good functional group tolerance and scalability. The photophysical properties of these compounds were also investigated, revealing high absorption and emission values (Shinde et al., 2021).
Molecular Structure Analysis :
- Wang, Jian, & Liu (2008) prepared a compound closely related to this compound and analyzed its molecular structure and packing, which are stabilized by intramolecular hydrogen-bonding and C—H⋯π interactions (Wang, Jian, & Liu, 2008).
Synthesis and Antimicrobial Evaluation :
- Jat, Salvi, Talesara, & Joshi (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives and evaluated their antibacterial and antifungal activities. These compounds showed significant antimicrobial properties (Jat et al., 2006).
Corrosion Inhibition Studies :
- Chadli, ELherri, Elmsellem, Elazzouzi, Merad, Aouniti, Hammouti, Mulengi, & Zarrouk (2017) investigated aza-pseudopeptides, including this compound derivatives, as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated efficient inhibition properties (Chadli et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of action
Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds
Mode of action
Isoindoline-1,3-diones are known to interact with various biological targets due to their diverse chemical reactivity .
Biochemical pathways
Isoindoline-1,3-diones are known to have diverse applications in fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Result of action
Isoindoline-1,3-diones are known for their potential use in diverse fields .
Eigenschaften
IUPAC Name |
2-(3-pyrazol-1-ylpropyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-11-5-1-2-6-12(11)14(19)17(13)10-4-9-16-8-3-7-15-16/h1-3,5-8H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMAETWCOTYRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)


![N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2491103.png)
![1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2491106.png)
![1-[(5,6-Dimethylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2491107.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide](/img/structure/B2491109.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2491110.png)
![tert-butyl N-[3-(4-hydroxyphenyl)propyl]carbamate](/img/structure/B2491111.png)

![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491118.png)
